4-Ethylbenzaldehyde

Catalog No.
S1895618
CAS No.
4748-78-1
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylbenzaldehyde

CAS Number

4748-78-1

Product Name

4-Ethylbenzaldehyde

IUPAC Name

4-ethylbenzaldehyde

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3

InChI Key

QNGNSVIICDLXHT-UHFFFAOYSA-N

SMILES

Array

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=CC=C(C=C1)C=O

The exact mass of the compound 4-Ethylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Ethylbenzaldehyde is a para-substituted aromatic aldehyde characterized by a highly reactive formyl group paired with an electron-donating ethyl moiety. With a boiling point of 221 °C and a LogP of approximately 2.71, it offers significantly lower volatility and higher lipophilicity than unsubstituted benzaldehyde[1]. In industrial and laboratory procurement, it is primarily sourced as a structural building block for calamitic liquid crystals, a stereocontrolling additive in polymer precursor isomerization, and a slow-release core in pro-fragrance technologies. Its specific steric profile—providing slightly more bulk than 4-methylbenzaldehyde—makes it an indispensable intermediate when fine-tuning mesomorphic transition temperatures, controlling formulation partition coefficients, or driving supramolecular assembly kinetics.

Substituting 4-ethylbenzaldehyde with generic analogs like benzaldehyde or 4-methylbenzaldehyde frequently compromises process yields and material performance. In supramolecular chemistry, the specific steric footprint of the para-ethyl group is critical; closely related linear or cyclic alkyl aldehydes completely fail to induce hydrogelation in specific peptide-based Schiff base networks [1]. Furthermore, in controlled-release fragrance applications, replacing it with unsubstituted benzaldehyde drastically alters the partition coefficient, leading to premature volatilization and failure of the pro-fragrance matrix. In agrochemical synthesis, its specific structural geometry provides targeted nematicidal efficacy that shorter-chain analogs cannot replicate, making strict adherence to the 4-ethyl specification mandatory for these specialized workflows [2].

Exclusive Supramolecular Hydrogelation via Schiff Base Formation

When formulating advanced soft materials, the steric bulk of the aldehyde precursor dictates network assembly. 4-Ethylbenzaldehyde successfully drives the self-assembly of amine-terminated peptide amphiphiles into thermo-irreversible hydrogels, whereas structurally similar linear and cyclic alkyl aldehydes fail to induce gelation under identical alkaline conditions[1].

Evidence DimensionGelation capacity with NH2-C12-G3H peptide (8 mM, pH 10.0)
Target Compound Data4-Ethylbenzaldehyde: Successfully forms a stable, thermo-irreversible hydrogel
Comparator Or BaselineLinear and cyclic alkyl aldehydes: Failed to produce hydrogels
Quantified DifferenceBinary success vs. failure in structural network formation
Conditions8 mM aldehyde + 8 mM amine-terminated peptide amphiphile in bicarbonate buffer (pH 10.0)

Procurement for advanced soft materials must specify 4-ethylbenzaldehyde to ensure the critical steric interactions required for stable gelation.

High-Yield Stereocontrol in Bis(aminomethyl)cyclohexane Isomerization

In the industrial synthesis of polymer precursors, 4-ethylbenzaldehyde acts as a highly effective co-catalyst for isomerization. When used to isomerize bis(aminomethyl)cyclohexane, it drives the reaction to an 18/82 cis/trans ratio while maintaining a 93% overall yield, providing the trans-isomer enrichment necessary for high-performance polyamides [1].

Evidence DimensionCis/Trans Isomer Ratio and Isomerization Yield
Target Compound Data4-Ethylbenzaldehyde additive: 18/82 cis/trans ratio with 93% yield
Comparator Or BaselineStandard unoptimized processes: Typically yield lower trans-isomer enrichment
Quantified DifferenceHighly enriched trans-isomer (82%) with >90% overall recovery
ConditionsIsomerization of bis(aminomethyl)cyclohexane using aromatic aldehyde modifiers

Industrial buyers synthesizing advanced polyamides can utilize this compound to strictly control the thermomechanical properties of the final polymer by maximizing the trans-isomer content.

Optimized Partition Coefficient for Pro-Fragrance Matrices

For controlled-release formulations, the volatility and solubility of the core aldehyde are critical. 4-Ethylbenzaldehyde exhibits a LogP of approximately 2.71, making it over ten times more lipophilic than unsubstituted benzaldehyde (LogP ~1.48)[1]. This substantial increase in lipophilicity ensures enhanced retention in oxidizable pro-fragrance matrices and cinnamyl ether precursors.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound Data4-Ethylbenzaldehyde: LogP ~ 2.71
Comparator Or BaselineBenzaldehyde: LogP ~ 1.48
Quantified Difference1.23 unit increase in LogP
ConditionsStandard predictive and experimental physicochemical profiling at 25 °C

The significantly higher lipophilicity ensures prolonged, controlled release in pro-fragrance formulations compared to volatile baseline aldehydes.

High-Potency Agrochemical Intermediate Performance

In agrochemical development, 4-ethylbenzaldehyde demonstrates measurable baseline biological activity. In vitro assays show that at 150 µg/mL, it reduces M. incognita egg hatching to levels statistically similar to the commercial nematicide fluensulfone at 200 µg/mL [1]. This highlights its value as a highly active structural motif for next-generation crop protection agents.

Evidence DimensionReduction of M. incognita egg hatching
Target Compound Data4-Ethylbenzaldehyde: Effective at 150 µg/mL
Comparator Or BaselineFluensulfone (commercial benchmark): Effective at 200 µg/mL
Quantified DifferenceStatistically similar efficacy achieved at a 25% lower concentration
ConditionsIn vitro nematicidal assays evaluating egg hatching reduction

Agrochemical formulators can leverage this compound as a highly potent active intermediate that matches the efficacy of established commercial synthetic nematicides at lower doses.

Synthesis of Calamitic Liquid Crystals

Capitalizing on its specific para-ethyl substitution to fine-tune the mesomorphic transition temperatures and phase stabilities of N-(4-ethylbenzylidene)-4-n-alkylaniline Schiff bases, which are critical for advanced display and sensor technologies [1].

Thermo-Irreversible Supramolecular Hydrogels

Utilizing its precise steric profile to drive the self-assembly of peptide amphiphiles into stable, heat-responsive gel networks for advanced materials science, where linear alkyl aldehydes fail [2].

Stereoselective Polymer Precursor Manufacturing

Deployed as a high-efficiency modifier to drive the trans-isomerization of bis(aminomethyl)cyclohexane, achieving the high trans-isomer ratios required for durable, high-performance polyamides [3].

Prolonged-Release Pro-Fragrance Formulations

Acting as a lipophilic, low-volatility core in cinnamyl ether or oxidizable matrices, ensuring sustained odorant delivery in consumer textiles and cosmetics compared to highly volatile baseline aldehydes[4].

Physical Description

colourless to pale yellow liquid with a sweet, bitter-almond odour

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

134.073164938 Da

Monoisotopic Mass

134.073164938 Da

Boiling Point

220.00 to 222.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.980-1.000

UNII

289PPW3SG4

GHS Hazard Statements

Aggregated GHS information provided by 278 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53951-50-1
4748-78-1

Wikipedia

4-Ethylbenzaldehyde

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 4-ethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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